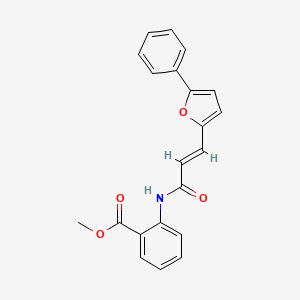

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate

Description

(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is a synthetic small molecule featuring three key structural motifs:

Methyl benzoate core: Provides ester functionality, influencing solubility and metabolic stability.

5-Phenylfuran substituent: Aromatic furan with a phenyl group at the 5-position, likely contributing to π-π stacking interactions and pharmacological activity.

Properties

IUPAC Name |

methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJDFYJMPSUXER-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Acrylamide formation: The acrylamide moiety can be formed by reacting an amine with acryloyl chloride under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: The corresponding amine derivative.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Materials Science: Due to its unique structure, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The furan ring and acrylamide moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Key Comparative Insights

Electronic and Steric Effects

- Aromatic Substituents: The 5-phenylfuran in the target compound offers a planar, hydrophobic aromatic system, contrasting with the 3,4-dihydroxyphenyl group in ’s analog, which introduces polar hydroxyl groups capable of hydrogen bonding .

Ester vs. Amide Linkages :

Pharmacological Implications

- Antimicrobial Activity : Benzofuran-containing compounds () exhibit broad-spectrum antibacterial and antifungal properties, suggesting the target’s phenylfuran moiety may share similar activity .

- Toxicity : The LD₅₀ of 1,135 mg/kg for ’s dihydroxyphenyl analog indicates low acute toxicity, whereas structural modifications (e.g., furan vs. benzoxazole) could alter safety profiles .

Biological Activity

(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a furan ring and an acrylamide moiety, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors. The furan moiety may play a crucial role in modulating biological pathways through:

- Antioxidant Activity : Compounds containing furan rings have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The acrylamide component may inhibit specific enzymes involved in disease processes, such as cancer progression or inflammation.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Mechanistic Insights : The compound's ability to inhibit cell proliferation was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a G1 phase cell cycle arrest.

Antimicrobial Activity

Research has also indicated antimicrobial properties:

- Bacterial Inhibition : The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various acrylamide derivatives, including this compound. Results showed a dose-dependent inhibition of cancer cell growth with IC50 values indicating potent activity against selected cell lines .

- Antimicrobial Assessment : A comparative study on the antimicrobial efficacy of furan-containing compounds found that this compound had comparable activity to established antibiotics, suggesting its potential as a lead compound for drug development .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Anticancer | Induces apoptosis | Breast and colon cancer cells | Significant cytotoxicity observed |

| Antimicrobial | Disrupts cell wall synthesis | Bacterial cultures | Effective against Gram-positive/negative bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.